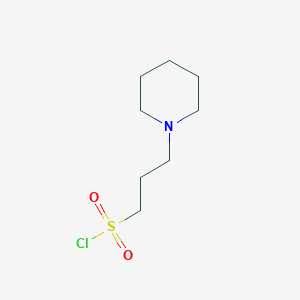

3-(Piperidin-1-YL)propane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C8H16ClNO2S |

|---|---|

Molecular Weight |

225.74 g/mol |

IUPAC Name |

3-piperidin-1-ylpropane-1-sulfonyl chloride |

InChI |

InChI=1S/C8H16ClNO2S/c9-13(11,12)8-4-7-10-5-2-1-3-6-10/h1-8H2 |

InChI Key |

FTXNAXDRQIMOKS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(Piperidin-1-yl)propane-1-sulfonyl chloride

General Synthetic Strategy

The preparation generally involves the sulfonylation of a suitable piperidine-containing propane derivative with a sulfonyl chloride source or the direct chlorosulfonation of a piperidinyl propane sulfonic acid or its salt. The key step is the introduction of the sulfonyl chloride (-SO2Cl) group onto the propane chain linked to the piperidine nitrogen.

Detailed Synthetic Routes

Route via Chlorosulfonation of 3-(Piperidin-1-yl)propane-1-sulfonic Acid

- Starting from 3-(piperidin-1-yl)propane-1-sulfonic acid or its sodium salt, treatment with chlorosulfonating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature converts the sulfonic acid group (-SO3H) to the sulfonyl chloride (-SO2Cl).

- Typical conditions involve refluxing in an inert solvent like dichloromethane or chloroform with excess chlorinating agent.

- The reaction is monitored by disappearance of the sulfonic acid peak in IR and appearance of sulfonyl chloride characteristic bands.

- The product is isolated by extraction and purified by vacuum distillation or recrystallization.

Route via Direct Sulfonylation of 3-(Piperidin-1-yl)propan-1-ol or Analogues

- A precursor such as 3-(piperidin-1-yl)propan-1-ol is first converted to the corresponding sulfonyl chloride by reaction with chlorosulfonic acid or methane sulfonyl chloride in the presence of a base like triethylamine.

- The reaction is typically carried out under inert atmosphere at temperatures below 20 °C to avoid decomposition.

- After reaction completion, the mixture is quenched with water, and the organic layer is separated and washed.

- The crude sulfonyl chloride is purified by crystallization or chromatography.

Literature Example of Sulfonyl Chloride Synthesis (Analogous Procedures)

- Although direct literature on 3-(piperidin-1-yl)propane-1-sulfonyl chloride is limited, analogous sulfonyl chloride syntheses provide insight:

- A procedure involving sodium nitrite diazotization followed by copper(I) chloride catalysis in sulfur dioxide and acid media yields sulfonyl chlorides with high purity and yield (~86%).

- Chlorosulfonation of amine-containing propane derivatives under inert atmosphere with triethylamine as base and methane sulfonyl chloride as sulfonylating agent is well documented.

Reaction Conditions Summary Table

| Step | Reagents & Conditions | Notes | Yield / Purity |

|---|---|---|---|

| Sulfonylation | Methane sulfonyl chloride, triethylamine, inert atmosphere, <20 °C | Slow addition, stirring 1 hr | High, >85% (typical) |

| Chlorosulfonation | Thionyl chloride or PCl5, reflux, inert solvent (DCM) | Requires dry conditions | Moderate to high |

| Workup | Quenching with water, organic layer separation, washing | Use of aqueous sodium hydroxide to neutralize | Purified by crystallization or chromatography |

| Purification | Recrystallization from isopropyl alcohol/water or vacuum distillation | Ensures removal of impurities | >95% purity achievable |

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals for piperidine methylene protons and propane chain.

- ^13C NMR confirms carbon environments consistent with sulfonyl chloride substitution.

-

- Strong absorption bands at ~1350-1370 cm^-1 and ~1150-1170 cm^-1 corresponding to sulfonyl chloride S=O stretches.

- Disappearance of sulfonic acid O-H stretch (~3400 cm^-1) confirms conversion.

-

- Molecular ion peak consistent with 225.74 g/mol molecular weight.

-

- Confirms expected C, H, N, S, Cl content within ±0.4% of theoretical values.

Research Findings and Practical Notes

- The sulfonyl chloride functionality is highly reactive and sensitive to moisture; therefore, all reactions and storage must be under dry, inert atmosphere (argon or nitrogen).

- The piperidinyl group remains stable under sulfonylation conditions but careful temperature control is necessary to avoid side reactions or decomposition.

- The compound serves as a versatile intermediate for further functionalization in medicinal chemistry and polymer synthesis.

- Yields reported in analogous sulfonyl chloride syntheses range from 75% to 90%, with purity above 95% after purification steps.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-YL)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 3-(Piperidin-1-YL)propane-1-sulfonyl chloride.

Catalysts: Bases such as triethylamine or pyridine are often used to catalyze nucleophilic substitution reactions.

Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents for these reactions.

Major Products

The major products formed from reactions involving 3-(Piperidin-1-YL)propane-1-sulfonyl chloride include sulfonamides, sulfonic acids, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

3-(Piperidin-1-YL)propane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-YL)propane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form stable adducts with active site residues, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

Key Observations:

- Reactivity : The aliphatic chain in 3-(Piperidin-1-YL)propane-1-sulfonyl chloride confers higher nucleophilic substitution reactivity compared to aromatic analogs like 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride, which exhibits steric hindrance from the benzene ring .

- Biological Relevance : Piperidine-containing compounds (e.g., Repaglinide derivatives) are prevalent in pharmaceuticals due to their ability to modulate enzyme activity and receptor binding. However, the sulfonyl chloride group in the target compound limits direct therapeutic use, favoring its role as a synthetic intermediate .

- Stability: Phenoxy-substituted analogs (e.g., 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride) may exhibit greater hydrolytic stability than piperidine derivatives due to the electron-withdrawing nature of the aromatic ether .

Commercial Availability and Suppliers

- 3-(Piperidin-1-YL)propane-1-sulfonyl Chloride: Limited commercial data, but structurally similar compounds (e.g., 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride) are supplied by 3+ vendors (e.g., AKOS013519050, ZINC100495494) .

- 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl Chloride : Available via specialty suppliers like American Elements (Product Code: OMXX-294236-01) .

Research Findings and Challenges

- Reactivity Studies : Sulfonyl chlorides with aliphatic chains (e.g., the target compound) show faster reaction kinetics in nucleophilic substitutions than aromatic derivatives, as demonstrated in diethyl ether/HCl-mediated syntheses .

- Stability Concerns: Piperidine-containing sulfonyl chlorides require anhydrous storage conditions to prevent hydrolysis, unlike phenoxy analogs .

- Biological Screening: Derivatives of 3-(Piperidin-1-YL)propane-1-sulfonyl chloride have shown preliminary activity in kinase inhibition assays, though toxicity profiles remain unoptimized .

Biological Activity

3-(Piperidin-1-YL)propane-1-sulfonyl chloride is an organic compound with significant biological activity, primarily due to its ability to modify biomolecules through covalent interactions. This compound is characterized by a piperidine ring linked to a propane sulfonyl chloride group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

- Molecular Formula : C₈H₁₆ClNO₂S

- Molecular Weight : 225.74 g/mol

- Structure : The sulfonyl chloride group is known for its electrophilic properties, which facilitate reactions with nucleophilic sites on proteins and peptides.

The biological activity of 3-(Piperidin-1-YL)propane-1-sulfonyl chloride arises from its ability to form stable covalent bonds with target biomolecules, particularly enzymes. This mechanism is crucial for the development of enzyme inhibitors that can alter biological pathways and inhibit enzymatic functions. The compound's reactivity towards nucleophilic amino acids in proteins makes it valuable in designing therapeutic agents targeting various diseases.

Enzyme Inhibition

Research indicates that compounds similar to 3-(Piperidin-1-YL)propane-1-sulfonyl chloride are utilized as inhibitors for various enzymes, including those involved in viral replication. For instance, the design of inhibitors for the MERS-CoV 3CL protease has employed piperidine moieties to enhance binding interactions and pharmacological activity .

Case Studies

- Middle East Respiratory Syndrome (MERS) :

- Antiviral Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Piperidine-1-sulfonyl chloride | Lacks propane linker; simpler structure | Less versatile in synthetic applications |

| 3-(Piperidin-1-ylsulfonyl)phenylboronic acid | Contains boronic acid instead of sulfonyl chloride | Different reactivity profile; useful in cross-coupling reactions |

| N-(Piperidin-4-yl)benzamide | Features a benzamide group | Imparts distinct biological activity compared to sulfonyl chlorides |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Piperidin-1-YL)propane-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step process starting with the reaction of piperidine with propane sulfonyl chloride derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity by stabilizing intermediates .

- Catalysts : Bases such as triethylamine or potassium carbonate are used to neutralize HCl byproducts, improving reaction efficiency .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride group) .

- Purification : Column chromatography or recrystallization in ethanol is recommended to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR identify the piperidinyl proton environment (δ 1.4–2.8 ppm for piperidine protons) and sulfonyl group signals .

- LC-MS : Confirms molecular weight (C₈H₁₄ClNO₂S, MW 223.72 g/mol) and detects impurities .

- FT-IR : Peaks at 1360 cm⁻¹ and 1170 cm⁻¹ confirm sulfonyl chloride (S=O) stretching .

Q. What safety protocols are critical when handling 3-(Piperidin-1-YL)propane-1-sulfonyl chloride in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine ring) affect the compound’s reactivity and stability?

- Methodological Answer :

- Electron-donating groups (e.g., methoxy) : Increase stability by reducing electrophilicity at the sulfonyl chloride group, as seen in 3-(4-Methoxyphenoxy)propane-1-sulfonyl chloride .

- Electron-withdrawing groups (e.g., bromo) : Enhance reactivity toward nucleophiles but may reduce shelf life due to hydrolysis sensitivity .

- Piperidine substitution : N-alkylation (e.g., methyl groups) alters steric hindrance, impacting reaction kinetics in sulfonamide formation .

Q. What strategies can resolve contradictory data in reaction yields when using this compound as a sulfonating agent?

- Methodological Answer :

- Variable screening : Use design of experiments (DoE) to test solvent polarity (e.g., DMF vs. dichloromethane), temperature (−10°C to 25°C), and stoichiometry .

- Byproduct analysis : Employ LC-MS to identify hydrolysis products (e.g., sulfonic acids) and adjust drying protocols (e.g., molecular sieves) .

- Catalyst optimization : Switch from triethylamine to DMAP (4-dimethylaminopyridine) to accelerate reactions and reduce side products .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to simulate binding affinity to target proteins (e.g., carbonic anhydrase, a common sulfonamide target) .

- QSAR models : Correlate substituent effects (e.g., piperidine ring size) with inhibitory activity using Hammett constants and logP values .

- MD simulations : Assess stability of sulfonamide-protein complexes over 100-ns trajectories to identify key binding residues .

Q. What are the mechanistic implications of the piperidinyl group in nucleophilic substitution reactions?

- Methodological Answer :

- Steric effects : The piperidinyl group’s chair conformation creates steric hindrance, slowing SN2 reactions but favoring SN1 pathways in polar solvents .

- Electronic effects : The amine group in piperidine can act as a weak base, deprotonating nucleophiles like amines to enhance reactivity .

- Comparative studies : Replace piperidine with morpholine (less basic) or pyrrolidine (smaller ring) to isolate electronic vs. steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.